Racemosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

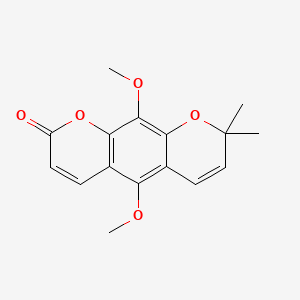

Racemosin is a member of coumarins.

This compound is a natural product found in Atalantia ceylanica and Atalantia racemosa with data available.

Aplicaciones Científicas De Investigación

Introduction to Racemosin

This compound, particularly its derivatives and related compounds like Racemosins A and B, has garnered attention in scientific research for its potential therapeutic applications. These compounds are primarily derived from natural sources, such as the green alga Caulerpa racemosa. This article will delve into the applications of this compound, focusing on its scientific research applications, detailed data, and case studies.

Treatment of Rhinitis

Racemosins A, a novel bisindole alkaloid, has been explored for its efficacy in treating rhinitis. Studies indicate that Racemosins A can effectively reduce symptoms associated with allergic rhinitis, such as sneezing and nasal scratching, in animal models. Its therapeutic effect is comparable to or even surpasses that of conventional drugs like terfenadine and diclofenac sodium .

Table 1: Impact of Racemosins A on Allergic Rhinitis in Rats

| Compound | Dose (mg/kg) | Effect on Sneezing | Effect on Nasal Scratching |

|---|---|---|---|

| Racemosins A | 10 | Significant reduction | Significant reduction |

| Racemosins A | 20 | Significant reduction | Significant reduction |

| Teldane | 10 | Significant reduction | Significant reduction |

Neuroprotective Effects

Racemosins A has shown neuroprotective properties by attenuating the damage caused by beta-amyloid peptides (Aβ 25-35) in human neuroblastoma SH-SY5Y cells. This suggests potential applications in neurodegenerative diseases .

Anti-Cancer Properties

Derivatives of this compound B have been investigated for their anti-cancer activities. These compounds exhibit promising results in suppressing breast cancer growth, making them candidates for new therapeutic agents .

Table 2: Anti-Cancer Activity of this compound B Derivatives

| Compound | Type of Cancer | Mechanism of Action |

|---|---|---|

| This compound B Derivative (C25) | Breast Cancer | Inhibits cancer cell growth |

Other Potential Applications

While specific applications of this compound itself are less documented, its derivatives and related compounds are being explored for various therapeutic uses. The unique structural features of these compounds make them interesting candidates for drug development.

Case Studies and Research Findings

- Racemosins A in Rhinitis Treatment : A study involving male Sprague-Dawley rats demonstrated that Racemosins A significantly reduced sneezing and nasal scratching reactions induced by ovalbumin and histamine, suggesting its efficacy in treating allergic rhinitis .

- Neuroprotective Effects of Racemosins A : In vitro studies have shown that Racemosins A can protect SH-SY5Y cells from Aβ 25-35-induced damage, highlighting its potential in neuroprotection .

- Anti-Cancer Activity of this compound B Derivatives : Novel derivatives of this compound B have been synthesized and tested for their anti-cancer properties. These compounds have shown promise in inhibiting breast cancer cell growth, indicating potential therapeutic applications .

Análisis De Reacciones Químicas

Radical Pathways in Racemosin Analogues

Radical intermediates are pivotal in constructing complex scaffolds akin to this compound. For example:

-

Silver/iron-catalyzed radical cascades enable rapid assembly of polycyclic meroterpenoids (e.g., 50 , 52 ) . These reactions exploit decarboxylative radical generation from redox-active esters (RAEs, e.g., 116a ) to form C–C bonds under mild conditions .

-

Intermolecular radical coupling with arylzinc reagents (e.g., Ni/Fe catalysis) allows diversification of this compound-like structures, achieving quaternary centers in one step (e.g., 130a ) .

Radical Initiation

Iodine-mediated photolysis generates aryl radicals, which undergo cyclization via 1,5-hydrogen atom transfer (HAT) or conjugate addition to form fused rings . Similar mechanisms are observed in Fe-catalyzed reactions, where RAEs fragment to radicals (e.g., 138 ) that recombine with metal centers .

Stereochemical Control

Radical reactions often override inherent stereochemical biases. For example, thiol catalysts direct stereoselectivity in radical cascades, as seen in the synthesis of epi-ophiobolin N (145 ) . This principle could apply to this compound analogues with multiple stereocenters.

Reaction Optimization

-

Kinetic Studies : First-order dependence on UV irradiation time and iodine concentration was observed for this compound B synthesis, with optimal conversion at 24 hours .

-

Scalability : The absence of air/moisture sensitivity in RAE-based couplings (e.g., 130a ) enables gram-scale production, addressing material shortages in natural product research .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Photochemical Cyclization | Reagent-free, high atom economy | Long irradiation time (24 hours) |

| Radical Cross-Coupling | Rapid, diverse substrate scope | Requires metal catalysts (Ni/Fe) |

Propiedades

Número CAS |

68421-13-6 |

|---|---|

Fórmula molecular |

C16H16O5 |

Peso molecular |

288.29 g/mol |

Nombre IUPAC |

5,10-dimethoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C16H16O5/c1-16(2)8-7-10-12(18-3)9-5-6-11(17)20-13(9)15(19-4)14(10)21-16/h5-8H,1-4H3 |

Clave InChI |

QZUNAFWZEXJWGD-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)OC)OC(=O)C=C3)OC)C |

SMILES canónico |

CC1(C=CC2=C(C3=C(C(=C2O1)OC)OC(=O)C=C3)OC)C |

Key on ui other cas no. |

68421-13-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.